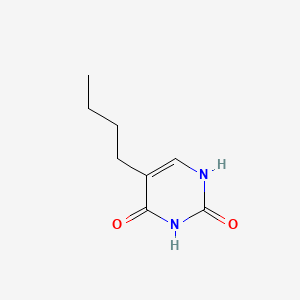

5-Butyluracil

説明

Significance within Uracil (B121893) Chemistry Research

The introduction of an alkyl substituent, such as a butyl group, at the C5 position of the uracil ring significantly influences the molecule's biological and physicochemical properties. This modification is a key area of interest in medicinal chemistry and drug discovery. The butyl group, in its various isomeric forms (n-butyl, sec-butyl, and tert-butyl), can alter the hydrophobicity, solubility, and steric profile of the parent uracil molecule. smolecule.com These changes can, in turn, affect how the molecule interacts with biological targets, such as enzymes and nucleic acids.

Research has shown that the nature of the substituent at the C5 position of the uracil ring is critical for various biological activities. For instance, studies on 5-substituted uracil derivatives have explored their potential as antiviral and anticancer agents. nih.govnih.gov The presence of an alkyl group can influence the compound's ability to be recognized and metabolized by cellular enzymes, a crucial factor in the design of therapeutic agents. Specifically, the size and shape of the alkyl group, such as the butyl group, can impact the substrate specificity of enzymes like thymidine (B127349) kinase, which is involved in nucleotide metabolism and is a target for certain antiviral drugs. bibliotekanauki.plnih.gov

Furthermore, 5-Butyluracil serves as a valuable intermediate in the synthesis of more complex molecules. Its reactive sites can be further modified to create a diverse library of compounds for screening in various biological assays. The study of this compound and its isomers contributes to a deeper understanding of structure-activity relationships (SAR) within the broader class of 5-substituted pyrimidines. rsc.org

Historical Context of Uracil Derivatives in Scientific Inquiry

The scientific journey of uracil and its derivatives is deeply intertwined with the history of nucleic acid research and medicinal chemistry. Uracil was first isolated in the early 20th century, and its role as a fundamental component of ribonucleic acid (RNA) was subsequently established. The discovery that uracil replaces thymine (B56734) in RNA was a pivotal moment in understanding the central dogma of molecular biology.

The mid-20th century marked the beginning of significant interest in the therapeutic potential of modified pyrimidines. The synthesis of 5-fluorouracil (B62378) (5-FU) in the 1950s and its subsequent development as a potent anticancer agent was a landmark achievement that spurred extensive research into other 5-substituted uracils. nih.gov This led to the exploration of a wide array of derivatives with modifications at various positions of the pyrimidine (B1678525) ring, including the C5 position, in the quest for new therapeutic agents with improved efficacy and selectivity. researchgate.net

The investigation into 5-alkyluracil derivatives, including this compound, emerged from this broader effort to modulate the biological activity of the uracil scaffold. nih.gov Early studies in the 1970s began to systematically explore the effects of different alkyl substitutions on the antiviral properties of uracil nucleosides. nih.gov Research into compounds like 5-propyluracil, this compound, and their nucleoside analogs, such as 1-β-D-arabinofuranosyluracil (araU) derivatives, provided valuable insights into how the length and branching of the alkyl chain influence antiviral activity. bibliotekanauki.pl These historical investigations laid the groundwork for the continued exploration of this compound and other uracil derivatives in contemporary chemical and biomedical research.

Detailed Research Findings

Synthesis and Properties of this compound Isomers

The synthesis of this compound isomers has been achieved through various chemical routes. For instance, 5-n-butyluracil has been prepared from the corresponding barbituric acid derivative. bibliotekanauki.pl The synthesis of 5-sec-butyl-6-methyluracil, a related compound, has also been reported, highlighting methods to introduce alkyl groups at the C5 and C6 positions of the uracil ring. google.com The synthesis of 5-tert-butyluracil has been documented, often involving multi-step procedures starting from precursors like t-butylmalonodinitrile. nih.gov

The physicochemical properties of this compound are influenced by the isomeric form of the butyl group. The addition of a butyl group generally increases the lipophilicity of the molecule compared to uracil. This property can affect its solubility in different solvents and its ability to cross biological membranes.

Table 1: Physicochemical Properties of Uracil and 5-tert-Butyluracil

| Property | Uracil | 5-tert-Butyluracil |

| Molecular Formula | C4H4N2O2 | C8H12N2O2 |

| Molecular Weight | 112.09 g/mol | 168.19 g/mol |

| Melting Point | 338 °C nih.gov | Not available |

| LogP | -1.07 nih.gov | Not available |

| pKa | 9.45 nih.gov | Not available |

Research Applications of this compound

Research into this compound and its derivatives has primarily focused on their potential biological activities.

Antiviral Research: Studies on 5-alkyl-1-β-D-arabinofuranosyluracil (araU) analogues have shown that the antiviral activity against herpes simplex virus (HSV) is dependent on the length of the alkyl chain at the C5 position. The activity was found to decrease in the order of methyl > ethyl > propyl > butyl. bibliotekanauki.pl Specifically, 5-propyl-araU and 5-butyl-araU exhibited very weak antiherpes activity. bibliotekanauki.pl This suggests that while the butyl group can be accommodated by viral enzymes, it may not be optimal for potent antiviral efficacy in this particular series of compounds. The ribosides of this compound were found to be more inhibitory than the free base in some studies. researchgate.net

Enzyme Inhibition Studies: The bulky nature of the tert-butyl group has been utilized to probe the active sites of enzymes. For example, 5-tert-butyl-6-azauracil was found to be a very poor substrate for E. coli thymidine phosphorylase (TP) and uridine (B1682114) phosphorylase (UP), indicating that the bulkiness of the substituent at the C5 position can severely restrict enzyme recognition. beilstein-journals.org In the context of fatty acid amide hydrolase (FAAH) inhibitors, modifications at the C5 position of uracil urea (B33335) derivatives have been investigated, where the electronic properties of the substituent were found to be significant for inhibitory activity. rsc.orgrsc.org

Photochemical Studies: The photochemistry of 5-tert-butyluracil has been a subject of investigation. Photolysis of 5-tert-butyluracil derivatives has been used to study photoreactivity, such as the Norrish-Yang photocyclization, providing insights into the behavior of these molecules in excited states. researchgate.netacs.org

Use as a Chemical Intermediate: this compound can serve as a starting material for the synthesis of more complex molecules with potential biological applications. For example, it has been used in the synthesis of uracil derivatives with a variety of substituents for screening as potential therapeutic agents.

Structure

2D Structure

3D Structure

特性

CAS番号 |

5442-52-4 |

|---|---|

分子式 |

C8H12N2O2 |

分子量 |

168.19 g/mol |

IUPAC名 |

5-butyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-9-8(12)10-7(6)11/h5H,2-4H2,1H3,(H2,9,10,11,12) |

InChIキー |

CFGDUDUEDQSSKF-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CNC(=O)NC1=O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Butyluracil and Analogues

Established Synthetic Pathways for 5-Butyluracil and Related Derivatives

Conventional synthetic approaches to this compound primarily rely on the construction of the pyrimidine (B1678525) ring from acyclic precursors. These methods are well-established and provide reliable routes to the target compound and its analogues.

Conventional Synthetic Approaches

One of the most common methods for synthesizing 5-substituted uracils, including this compound, is the condensation reaction of urea (B33335) with a suitably substituted three-carbon component. A primary starting material for this synthesis is diethyl butylmalonate. The reaction involves the condensation of diethyl butylmalonate with urea in the presence of a strong base, such as sodium ethoxide, followed by cyclization to form the uracil (B121893) ring. This method is a variation of the well-known barbituric acid synthesis. cutm.ac.in

Another established route involves the reaction of ethyl 2-butylacetoacetate with urea. researchgate.netcmu.ac.th This condensation reaction, typically carried out under acidic or basic conditions, leads to the formation of the this compound core. The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

The following table summarizes the key starting materials and general conditions for these conventional synthetic routes.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

| Diethyl butylmalonate | Urea | Sodium ethoxide, ethanol, reflux | This compound |

| Ethyl 2-butylacetoacetate | Urea | Acid or base catalysis, heating | This compound |

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound through the condensation of urea with either diethyl butylmalonate or ethyl 2-butylacetoacetate proceeds through a series of well-understood reaction steps. In the case of diethyl butylmalonate, the reaction is initiated by the deprotonation of urea by a strong base, such as sodium ethoxide, to form a reactive nucleophile. This is followed by a nucleophilic acyl substitution reaction with one of the ester groups of diethyl butylmalonate. Subsequent intramolecular condensation and dehydration steps lead to the formation of the heterocyclic pyrimidine ring.

The C-5 position of the uracil ring is electron-rich and therefore susceptible to electrophilic attack. researchgate.net While direct Friedel-Crafts alkylation of the uracil ring at the C-5 position with a butyl group is not a common conventional method due to potential side reactions and lack of selectivity, the underlying principle of electrophilic aromatic substitution is relevant to understanding the reactivity of the uracil core. wikipedia.orgmt.com The mechanism involves the generation of an electrophile (e.g., a butyl carbocation or a polarized butyl halide-Lewis acid complex) which then attacks the C-5 position of the uracil ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the this compound product.

Advanced Methodologies in Uracil Derivatization

Beyond the classical synthetic routes, a range of advanced methodologies have been developed for the derivatization of the uracil core, offering greater flexibility and efficiency in accessing a diverse array of analogues.

Strategies for C-5 Substitution of Uracil Core

Modern synthetic methods provide powerful tools for the introduction of substituents at the C-5 position of the uracil ring with high precision and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura nih.govorganic-chemistry.orgorganic-chemistry.orguwindsor.camdpi.com and Sonogashira nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net reactions, have emerged as versatile strategies for C-C bond formation at the C-5 position. For the synthesis of 5-alkyluracils, a common approach involves the coupling of a 5-halouracil derivative (e.g., 5-iodouracil (B140508) or 5-bromouracil) with an appropriate organoboron or organotin reagent in the presence of a palladium catalyst. For instance, a Suzuki coupling reaction could potentially employ a butylboronic acid derivative to introduce the butyl group. Alternatively, a Sonogashira coupling with a terminal alkyne, followed by catalytic hydrogenation, can provide a route to 5-alkyluracils.

The following table provides a conceptual overview of these advanced C-5 substitution strategies.

| Reaction Type | Uracil Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | 5-Halouracil | Butylboronic acid or ester | Palladium catalyst, base | This compound |

| Sonogashira Coupling & Reduction | 5-Halouracil | But-1-yne | Palladium/Copper catalyst, base; then H2, Pd/C | This compound |

N-Substitution and Ring Modifications in Uracil Derivatives

The nitrogen atoms of the uracil ring (N-1 and N-3) are nucleophilic and can be readily alkylated to produce a variety of N-substituted derivatives. researchgate.netresearchgate.netrsc.orgacsgcipr.org The regioselectivity of N-alkylation can often be controlled by the choice of reaction conditions, including the base, solvent, and the nature of the alkylating agent. nih.govresearchgate.net For instance, alkylation of this compound with an alkyl halide in the presence of a base such as potassium carbonate can lead to substitution at either the N-1 or N-3 position, or at both sites. nih.gov Silylation of the uracil ring prior to alkylation can also be employed to direct the substitution to a specific nitrogen atom. ias.ac.in

Ring modification of the uracil core, while less common for simple alkyl derivatives, can be achieved through various chemical transformations. These modifications can alter the electronic properties and biological activity of the resulting compounds.

Phase-Transfer Catalysis in Uracil Derivative Synthesis

Phase-transfer catalysis (PTC) has proven to be a highly effective technique for the synthesis of uracil derivatives, particularly for N-alkylation reactions. rsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.net This methodology facilitates the reaction between a water-soluble nucleophile (such as the deprotonated uracil) and a water-insoluble electrophile (such as an alkyl halide) by transporting the nucleophile into the organic phase where the reaction occurs.

In the context of this compound, PTC can be employed for the efficient N-alkylation of the uracil ring. Typically, the reaction is carried out in a biphasic system (e.g., water and an organic solvent) with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether. The catalyst forms an ion pair with the uracil anion, which is then soluble in the organic phase and can react with the alkylating agent. This technique often leads to higher yields, milder reaction conditions, and greater selectivity compared to conventional homogeneous reactions.

Regioselective Synthesis and Isomeric Considerations for Butyluracils (e.g., 5-sec-Butyluracil, 5-tert-Butyluracil, 5-n-Butyluracil)

The regioselective synthesis of this compound isomers hinges on the principle of constructing the pyrimidine ring with the butyl substituent already in place, thereby avoiding potential side reactions or the formation of undesired N-alkylated products that can occur with direct alkylation of the uracil ring. This is predominantly achieved through the condensation of an appropriately substituted diethyl malonate with urea.

The general synthetic scheme involves the reaction of diethyl n-butylmalonate, diethyl sec-butylmalonate, or diethyl tert-butylmalonate with urea in the presence of a strong base, typically sodium ethoxide in ethanol. This reaction leads to the formation of the corresponding 5-n-butylbarbituric acid, 5-sec-butylbarbituric acid, or 5-tert-butylbarbituric acid. These barbituric acid derivatives serve as crucial intermediates, locking the butyl group into the desired C5 position.

Subsequent chemical modification of the 5-alkylbarbituric acids, for instance, through reaction with phosphorus oxychloride and subsequent hydrolysis, yields the target 5-alkyluracils. This method ensures that the butyl group remains at the C5 position, providing excellent regioselectivity.

The choice of the starting diethyl butylmalonate isomer directly dictates the final this compound isomer produced. The synthesis of these malonic esters is a critical preliminary step. For example, diethyl sec-butylmalonate can be prepared by the alkylation of diethyl malonate with sec-butyl bromide in the presence of a base.

Isomeric considerations are central to this synthetic approach. The steric hindrance of the butyl isomer can influence the reaction conditions and yields. The synthesis of the sterically bulky 5-tert-butyluracil, for instance, may require more forcing conditions or result in lower yields compared to the n-butyl or sec-butyl analogues due to the steric hindrance posed by the tert-butyl group during the cyclocondensation reaction.

Below are detailed research findings and data related to the synthesis of these isomers.

Detailed Research Findings

The synthesis of 5-alkyl-substituted barbituric acids as precursors for 5-alkyluracils is a well-established method. The condensation reaction of diethyl alkylmalonates with urea is a robust and high-yielding process for the formation of the intermediate barbituric acids. For instance, the reaction of diethyl n-propylmalonate or diethyl isopropylmalonate with urea proceeds in good yields, suggesting a similar efficacy for the butyl analogues.

The conversion of 5-alkylbarbituric acids to 5-alkyl-6-chlorouracils can be achieved by treatment with phosphorus oxychloride and N,N-dimethylaniline. Subsequent selective hydrolysis of the 6-chloro substituent provides the desired 5-alkyluracil. This two-step sequence from the barbituric acid intermediate is an effective method for obtaining the final product.

The steric bulk of the alkyl group is a significant factor. While the synthesis of 5-n-butyl and 5-sec-butyl derivatives proceeds readily, the introduction of a tert-butyl group at the C5 position presents a greater synthetic challenge due to steric hindrance. This can affect the efficiency of the initial condensation with urea and may necessitate optimization of the reaction conditions.

The following tables summarize the key reactants, intermediates, and expected products in the regioselective synthesis of this compound isomers.

Table 1: Synthesis of 5-n-Butyluracil

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | Diethyl n-butylmalonate | Urea | Sodium ethoxide, Ethanol, Reflux | 5-n-Butylbarbituric acid |

| 2 | 5-n-Butylbarbituric acid | - | 1. POCl₃, N,N-dimethylaniline2. 10% aq. NaOH | 5-n-Butyluracil |

Table 2: Synthesis of 5-sec-Butyluracil

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | Diethyl sec-butylmalonate | Urea | Sodium ethoxide, Ethanol, Reflux | 5-sec-Butylbarbituric acid |

| 2 | 5-sec-Butylbarbituric acid | - | 1. POCl₃, N,N-dimethylaniline2. 10% aq. NaOH | 5-sec-Butyluracil |

Table 3: Synthesis of 5-tert-Butyluracil

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | Diethyl tert-butylmalonate | Urea | Sodium ethoxide, Ethanol, Reflux | 5-tert-Butylbarbituric acid |

| 2 | 5-tert-Butylbarbituric acid | - | 1. POCl₃, N,N-dimethylaniline2. 10% aq. NaOH | 5-tert-Butyluracil |

Molecular Interactions and Recognition Studies Involving 5 Butyluracil

Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a predominant force in the molecular interactions of uracil (B121893) and its derivatives. The specific arrangement of hydrogen bond donors and acceptors on the uracil ring allows for the formation of robust and predictable networks that are crucial for molecular self-assembly.

The uracil moiety of 5-butyluracil possesses distinct hydrogen bond donor and acceptor sites that facilitate the formation of intermolecular connections. The primary hydrogen bond donors are the protons attached to the nitrogen atoms at the N1 and N3 positions of the pyrimidine (B1678525) ring. The primary acceptors are the exocyclic carbonyl oxygen atoms at the C2 and C4 positions. spectroscopyonline.com This specific arrangement allows for the creation of well-defined hydrogen bonding patterns, such as the common R2(2)(8) motif, where two molecules are linked through a pair of N-H···O interactions. nih.govnih.gov The presence of the butyl group at the C5 position does not directly participate in hydrogen bonding but sterically influences the approach of other molecules and the resulting crystal packing.

| Interaction Feature | Role in this compound | Atoms Involved |

| Hydrogen Bond Donor | Forms intermolecular links | N1-H, N3-H |

| Hydrogen Bond Acceptor | Forms intermolecular links | C2=O, C4=O |

| Butyl Group | Steric influence on packing | C5-Alkyl Chain |

The directional and specific nature of hydrogen bonds in this compound plays a critical role in guiding its assembly into larger, ordered supramolecular structures. nih.gov Uracil derivatives are well-documented to form one-dimensional "tape" or "ribbon" structures through repeated hydrogen bonding. nih.gov In the crystal lattice of related 5-substituted uracils, these tapes are a recurring structural motif. nih.gov The formation of these assemblies is a spontaneous process driven by the thermodynamic favorability of forming multiple hydrogen bonds. The butyl chains, being hydrophobic, would likely segregate in the solid state, leading to layered structures where the hydrophilic, hydrogen-bonded uracil tapes are separated by layers of interdigitated alkyl groups.

Stacking Interactions (e.g., π-Stacking)

The planar, electron-rich pyrimidine ring of this compound facilitates π-stacking interactions, which are crucial non-covalent forces that contribute to the stability of both solid-state structures and biological complexes. mdpi.com These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent rings.

In crystal structures of analogous 5-halogenated uracils, the substituent at the C5 position has been shown to significantly influence the stacking geometry. nih.gov These substituents can direct the arrangement of the bases, leading to intimate contacts that are shorter than typical van der Waals distances. It is hypothesized that such altered stacking interactions may play a role in the biological activity of these compounds. nih.gov For this compound, the flexible and bulky alkyl group would similarly influence the stacking arrangement, likely favoring geometries that minimize steric hindrance while maximizing favorable interactions between the pyrimidine rings.

Hydrophobic Interactions in Molecular Recognition

Hydrophobic interactions are a key driving force for molecular recognition in aqueous environments. mdpi.com This phenomenon is characterized by the tendency of nonpolar molecules or molecular fragments to aggregate to minimize their contact with water. iupac.org The C5-butyl group of this compound is a significant hydrophobic element.

In the context of molecular recognition, such as the binding of this compound to a protein or enzyme active site, the butyl chain would preferentially associate with nonpolar amino acid residues (e.g., valine, leucine, isoleucine). This interaction releases ordered water molecules from both the ligand and the protein surface, resulting in a favorable increase in entropy that contributes significantly to the binding affinity. mdpi.com The strategic placement of such hydrophobic groups is a widely used principle in drug design to enhance the potency and selectivity of molecules for their biological targets. mdpi.com Studies on the interaction of uracil derivatives with proteins like bovine serum albumin have confirmed that the binding is predominantly hydrophobic in character. nih.gov

Interactions with Biological Macromolecules and Ligands

The combination of hydrogen bonding, stacking, and hydrophobic capabilities allows this compound to interact with a variety of biological macromolecules. Its structural similarity to the natural nucleobase thymine (B56734) (5-methyluracil) makes it a candidate for interaction with enzymes that process nucleic acids.

DNA polymerases are enzymes that synthesize DNA molecules from nucleoside triphosphates, and their accuracy, or fidelity, is critical for maintaining genetic integrity. thermofisher.com Molecules like this compound (in its triphosphate form) can serve as powerful mechanistic probes to study how these enzymes select the correct nucleotide and reject incorrect ones.

The active site of a DNA polymerase must accommodate the incoming nucleotide and the template base. A substituent at the 5-position of a uracil base extends into a region of the active site that is sensitive to size, shape, and hydrophobicity. The bulky and nonpolar butyl group acts as a steric and chemical probe.

Research using closely related 5-substituted uracil analogs has provided key insights:

Fidelity and Mispairing: Studies with 5-bromouracil demonstrate that modifications at the C5 position can increase the rate of mispairing with guanine. nih.gov Similarly, templates containing 5-formyluracil can direct DNA polymerases to incorporate dCMP (the incorrect nucleotide) opposite the lesion. nih.gov The bulky butyl group would likely challenge the polymerase's ability to form a standard Watson-Crick base pair, potentially increasing error rates.

Proofreading: High-fidelity DNA polymerases possess a 3'→5' exonuclease activity, or proofreading domain, that removes misincorporated nucleotides. neb.com The presence of a bulky C5-substituent on a mismatched base can affect the rate of this removal. By measuring the incorporation and excision rates of this compound, researchers can probe the geometric constraints of both the polymerase and exonuclease active sites.

Enzyme Kinetics: The rate at which a DNA polymerase incorporates a nucleotide analog like this compound can be compared to that of the natural nucleotide (dTTP). This provides quantitative data on how the C5-butyl group's interactions within the active site—whether favorable (hydrophobic) or unfavorable (steric clash)—affect the catalytic efficiency of the enzyme.

| Analogous 5-Substituted Uracil | Observed Effect on DNA Polymerase | Potential Implication for this compound |

| 5-Bromouracil | Increased mispairing with Guanine (G). nih.gov | The bulky butyl group could sterically hinder correct pairing, potentially leading to misincorporation events. |

| 5-Formyluracil | Directed incorporation of dAMP (correct) and dCMP (incorrect). nih.gov | Could be used to probe the polymerase's tolerance for C5-substituents and its propensity for misincorporation. |

| General Proofreading Polymerases | Possess 3'→5' exonuclease activity to remove mismatches. neb.comunq.edu.ar | The efficiency of proofreading on a this compound mismatch would reveal how the exonuclease site recognizes and processes bulky adducts. |

Enzyme-Substrate/Inhibitor Binding Studies

The introduction of a butyl group at the C5 position of uracil can significantly influence its binding to various enzymes that recognize uracil or its derivatives as substrates or inhibitors. The nature of this influence, whether it enhances or diminishes binding, is dependent on the specific topology and chemical environment of the enzyme's active site.

Thymidine (B127349) Phosphorylase (TP)

Thymidine Phosphorylase (TP) is an enzyme that plays a crucial role in the metabolism of pyrimidines. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. TP is also a target for anticancer drugs, as its inhibition can modulate the metabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) researchgate.net. The binding of inhibitors to TP often involves the uracil-binding pocket. Research on 5-substituted uracil derivatives has shown that the nature of the substituent at the C5 position is a key determinant of inhibitory potency nih.gov. For instance, hydrophobic groups at this position can enhance binding affinity. Given the hydrophobic nature of the butyl group, it is plausible that this compound could act as an inhibitor of TP. The flexible butyl chain could potentially adopt a conformation that fits favorably within a hydrophobic pocket in the enzyme's active site, thereby increasing its binding affinity compared to uracil itself.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

Dihydropyrimidine Dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine nih.govmerckmillipore.com. Inhibition of DPD is a strategy used to increase the bioavailability and efficacy of 5-FU merckmillipore.comnih.gov. The active site of DPD accommodates the pyrimidine ring, and substitutions at the C5 position can affect binding. Studies on various 5-substituted uracils have demonstrated that the size and nature of the substituent are critical for DPD inhibition. For example, compounds with small, electronegative groups at C5, such as in 5-fluorouracil, are substrates, while bulkier groups can lead to inhibition. The butyl group in this compound, being a non-polar and relatively bulky substituent, might interfere with the catalytic process of DPD, potentially acting as a competitive inhibitor.

Uracil-DNA Glycosylase (UDG)

Uracil-DNA Glycosylase (UDG) is a key enzyme in the base excision repair pathway, responsible for removing uracil from DNA that arises from the deamination of cytosine or misincorporation of dUMP wikipedia.org. The enzyme flips the uracil base out of the DNA double helix and into its active site for cleavage of the N-glycosidic bond. The specificity of UDG for uracil over thymine is largely due to a steric clash that would occur between the C5-methyl group of thymine and a conserved tyrosine residue in the enzyme's active site nih.gov. This steric gate mechanism suggests that UDG is highly sensitive to the size of the substituent at the C5 position of uracil. Consequently, the larger butyl group of this compound would be expected to cause a significant steric hindrance, likely preventing its binding and excision by UDG. This implies that if 5-butyl-2'-deoxyuridine were incorporated into DNA, it would likely be a poor substrate for UDG.

Table 1: Potential Interaction of this compound with Key Enzymes

| Enzyme | Known Function | Probable Interaction with this compound | Rationale |

|---|---|---|---|

| Thymidine Phosphorylase (TP) | Pyrimidine metabolism, target for anticancer drugs. | Potential Inhibitor | The hydrophobic butyl group may fit into a hydrophobic pocket in the active site. |

| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in pyrimidine catabolism. | Potential Inhibitor | The bulky butyl group may interfere with substrate binding and catalysis. |

| Uracil-DNA Glycosylase (UDG) | Removes uracil from DNA in base excision repair. | Poor Substrate/Inhibitor | The large butyl group is likely to cause a steric clash with the enzyme's active site. |

Effects of Nucleobase Modification on Oligonucleotide Interactions

The incorporation of modified nucleobases into oligonucleotides can have profound effects on their structure, stability, and recognition. The 5-position of pyrimidines is located in the major groove of the DNA double helix, making it accessible for modifications without disrupting the Watson-Crick base pairing hydrogen bonds.

The stability of a DNA duplex is influenced by base stacking interactions and hydrogen bonding. The introduction of a substituent at the C5 position of uracil can affect duplex stability. Studies on a variety of 5-alkyl-2'-deoxyuridines have shown that the effect on the melting temperature (Tm) of the DNA duplex is dependent on the nature and size of the alkyl group nih.govoup.com.

Generally, small, non-polar alkyl groups at the C5 position can enhance the thermal stability of a DNA duplex. This stabilization is attributed to increased hydrophobic and van der Waals interactions within the major groove, as well as improved base stacking. For instance, replacing thymine's methyl group with a longer alkyl chain like ethyl or propyl has been shown to have a variable, but often slightly stabilizing, effect.

While no direct experimental data for the melting temperature of oligonucleotides containing this compound is readily available, we can extrapolate from studies on other 5-alkyluracils. It is anticipated that the butyl group, being a flexible and hydrophobic chain, would occupy the major groove. Its impact on the melting temperature would depend on the balance between the stabilizing hydrophobic interactions and any potential steric hindrance or unfavorable conformational constraints it might introduce. It is plausible that the butyl group could lead to a modest increase in the duplex melting temperature compared to an unmodified uracil, and a similar or slightly increased stability compared to thymine.

Table 2: Predicted Effect of this compound on DNA Duplex Stability

| Modification | Position of Modification | Expected Effect on Melting Temperature (Tm) | Rationale |

|---|---|---|---|

| This compound | C5 of Uracil (Major Groove) | Potentially stabilizing | Increased hydrophobic interactions and enhanced base stacking in the major groove. |

Theoretical and Computational Investigations of 5 Butyluracil and Analogues

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model and understand the behavior of electrons in molecules. basquequantum.eus These calculations are fundamental to predicting molecular structure, stability, and a variety of other chemical properties. basquequantum.eusresearchgate.net

The electronic structure of a molecule, which describes the arrangement and energies of its electrons, is key to understanding its chemical behavior. researchoutreach.org For uracil (B121893) and its derivatives, quantum chemical methods are used to analyze properties like molecular orbitals and charge distributions. researchgate.netsciepub.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. banglajol.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. For instance, a larger HOMO-LUMO gap generally implies greater stability. mdpi.comresearchgate.net In studies of uracil-metal cluster cations, the HOMO-LUMO gap was found to be a significant factor in their stability, with a larger gap in a silver-containing cluster (U5Ag+) indicating greater stability compared to a gold-containing one (U5Au+). mdpi.comresearchgate.net

Substituents on the uracil ring can significantly influence its electronic properties. nih.gov For example, the position of a substituent, such as a nitro or amino group, affects its electron-withdrawing or electron-donating character. nih.gov The electronic properties of substituents are also influenced by the solvent environment. nih.gov

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. mdpi.comresearchgate.net |

| Charge Distribution | The way electrons are distributed across the molecule. | Influences intermolecular interactions and reactivity. |

Uracil and its derivatives, including 5-substituted uracils, can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.netmdpi.comresearchgate.net The most stable form of uracil is the diketo tautomer. mdpi.comresearchgate.net While other tautomers like the keto-enol and dienol forms exist, they are generally higher in energy. researchgate.net For 5-halouracils, the diketo form remains the most stable, with the energy differences between tautomers being substantial enough that only the diketo form is typically observed in experiments. mdpi.com The presence of a halogen atom at the C5 position has a relatively small effect on the relative energies of the tautomers compared to the effect seen in cytosine derivatives. researchgate.net

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule, is also crucial for understanding the behavior of uracil derivatives. The specific conformation can influence the molecule's interactions and reactivity.

Table 2: Common Tautomers of Uracil Derivatives

| Tautomer Name | Structural Feature | Relative Stability |

|---|---|---|

| Diketo | Two C=O groups | Most stable mdpi.comresearchgate.net |

| Keto-enol | One C=O and one C-OH group | Less stable than diketo researchgate.net |

| Dienol | Two C-OH groups | Generally the least stable of these three researchgate.net |

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations provide a detailed, atomistic view of how molecules behave and interact within complex environments, such as in solution or as part of larger biological systems. ebsco.comnih.gov By solving the equations of motion for a system of particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles change over time. mdpi.com

MD simulations have been widely applied to study a variety of large and complex systems, from drug delivery systems to the fundamental processes of bioenergy conversion. nih.govmdpi.com These simulations can handle systems containing millions of atoms, providing insights into the behavior of macromolecules like proteins and nucleic acids. nih.govarxiv.org For instance, MD simulations have been used to study the interactions of DNA with gold nanoparticles, revealing changes in DNA conformation that would be difficult to observe experimentally. nih.gov The development of advanced force fields and the use of high-performance computing, including GPUs, have significantly enhanced the capabilities and speed of MD simulations. arxiv.org

Photophysical and Excited State Dynamics Research

The study of how molecules interact with light and dissipate the absorbed energy is crucial for understanding photochemical reactions. For uracil and its derivatives, this research is particularly relevant to the damage that UV radiation can cause to DNA and RNA.

Upon absorption of UV light, a molecule is promoted to an electronically excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. These triplet states are often involved in photochemical reactions. rsc.org

The quenching of triplet excited states is a process where the excited molecule returns to its ground state through interaction with another molecule, known as a quencher. This can occur through triplet-triplet energy transfer, where the energy is transferred from the excited molecule to the quencher. nih.gov

In the context of uracil derivatives, substitution at the C5 position can affect both the triplet energies and the rate of triplet state quenching. csic.esresearchgate.netacs.org For example, alkyl substitution at C5 has been shown to lower the triplet energy. csic.esresearchgate.net Studies on bipyrimidine models have shown that the quenching rate constants for uracil and tert-butyluracil analogues are significantly lower than for thymine-containing compounds. csic.esresearchgate.netacs.org This difference in quenching efficiency can influence the subsequent photochemical reactions, such as the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers, a common form of DNA damage. csic.esresearchgate.net The mechanism of this damage can be controlled by either the rate of triplet energy transfer or the rate of the excited-state cycloaddition, and this can be influenced by factors like the C5 substituent. csic.esresearchgate.netacs.org

After a nucleobase absorbs UV light, it must dissipate the excess energy to return to the ground state. This process, known as photodeactivation, can occur through several pathways. Understanding these pathways is key to comprehending the photostability of nucleobases and how modifications can alter their photochemical behavior. nih.gov

For the canonical nucleobases, the deactivation from the initially excited singlet state is typically ultrafast, occurring on a picosecond or femtosecond timescale. nih.govresearchgate.net This rapid, non-radiative decay back to the ground state is a key factor in their photostability. However, the complexity of these deactivation pathways differs between purine (B94841) and pyrimidine bases. nih.govresearchgate.net Pyrimidine bases like uracil have more complex potential energy surfaces, which can lead to trapping in intermediate states and longer deactivation times. nih.govresearchgate.net

Modification of the uracil base, such as at the C5 position, can significantly alter these deactivation pathways. For example, while uracil and thymine (B56734) (5-methyluracil) have very short excited-state lifetimes, substitutions with hydroxyl or amino groups at the C5 position can lead to dramatically longer lifetimes. researchgate.net The nature of the substituent can influence the excited-state dynamics; for instance, the methyl group in thymine is thought to act as a "mass barrier," localizing vibrations at the photochemically active site, a hypothesis supported by studies on 5-fluorouracil (B62378). nih.gov In some uracil derivatives, excitation can lead to the population of long-lived nπ* and ππ* excited states of both singlet and triplet character, which are thought to be precursors to the formation of harmful photoproducts. nsf.gov

Computational Modeling of Molecular Recognition and Binding

Computational modeling is a powerful tool to understand how molecules like 5-butyluracil interact with biological targets at the atomic level. nih.gov This understanding is fundamental for designing new drugs and explaining the mechanisms of action of existing ones. Techniques such as molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of ligands to their receptors. nih.govnih.gov

Molecular recognition between a ligand and its receptor is governed by non-bonded interactions, including hydrophobic and electrostatic forces. uni-halle.de Computational workflows can be developed to analyze these interactions and even predict the binding modes of small molecules to their protein targets. uni-halle.de For instance, computational studies on uracil derivatives have been used to design and rationalize the synthesis of novel compounds with potential therapeutic activity, such as HIV capsid protein inhibitors. nih.govx-mol.net

Ligand Binding Site Prediction Methodologies

Identifying the binding site of a ligand on a protein is a critical step in structure-based drug design. drughunter.com A variety of computational methods have been developed for this purpose, which can be broadly categorized as sequence-based and structure-based methods. mdpi.com

Structure-based methods are particularly powerful when the three-dimensional structure of the target protein is known. mdpi.com These methods often rely on geometric analysis of the protein surface to identify pockets and cavities that could accommodate a ligand. Other approaches use knowledge-based information from databases of known protein-ligand complexes to predict binding sites. nih.gov For example, a tool called SLIDE has been used to screen large datasets of compounds for potential ligands to a given protein binding site, even modeling the flexibility of the protein's side chains upon ligand binding. researchgate.net

Various biophysical and biochemical techniques can complement computational predictions, including X-ray crystallography, cryogenic electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. drughunter.com These experimental methods provide high-resolution structural information that can validate and refine computational models of ligand binding. drughunter.com

In Silico Design Principles for Uracil Derivatives

The in silico design of uracil derivatives involves a range of computational techniques to create novel compounds with desired biological activities. nih.gov A common approach is to start with a known pharmacophore model, which describes the essential structural features required for a molecule to interact with a specific target. nih.govx-mol.net

Molecular docking is a key tool in this process, allowing researchers to virtually screen libraries of compounds and predict their binding affinity and orientation within the target's active site. nih.govresearchgate.net For example, a series of novel bispyrimidine dione (B5365651) and tetrapyrimidine dione derivatives of uracil were designed as HIV capsid protein inhibitors based on a four-point pharmacophore model and subsequently evaluated using molecular docking. nih.gov

Molecular dynamics simulations can further refine the results of molecular docking by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can help to validate the stability of the predicted binding mode and identify key interactions that contribute to binding affinity. nih.gov The design process also considers the pharmacokinetic properties of the compounds, such as absorption and permeability, which can be predicted using computational models like Lipinski's rule of five. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Uracil Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.combiochempress.com These models are then used to predict the activity of new, unsynthesized compounds.

QSAR studies on uracil derivatives have been conducted for various therapeutic targets, including HIV-1 antiviral agents and human gonadotropin-releasing hormone (GnRH) receptor antagonists. mdpi.combiochempress.com In a typical QSAR study, a dataset of compounds with known biological activities is used to develop a model based on molecular descriptors. These descriptors can be topological, quantum chemical, or other calculated properties of the molecules. biochempress.comresearchgate.net

For example, a QSAR study on orally active substituted uracil derivatives as hGnRH-R antagonists found that electrotopological state atom (ETSA) and refractotopological state atom (RTSA) indices, as well as atomic charges and surface area, were important for biological activity. biochempress.com The resulting models indicated that compounds with reduced surface area and higher atomic charge might have increased binding affinity. biochempress.comresearchgate.net

More recent QSAR studies have employed machine learning techniques to develop predictive models for the antiproliferative activity of pyrimidine and uracil derivatives against cervical cancer. mdpi.com These data-driven approaches can handle large and diverse chemical datasets and have shown good predictive capabilities. mdpi.com

Below is a table summarizing key findings from QSAR studies on uracil derivatives:

| Target | Key Findings | Relevant Descriptors | Reference |

| HIV-1 Antiviral Agents | Development of predictive QSAR models. | Molecular descriptors from various classes. | mdpi.com |

| Human GnRH-R Antagonists | Compounds with reduced surface area and higher atomic charge may have increased binding affinity. | ETSA, RTSA, atomic charges, surface area. | biochempress.comresearchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Identification of key structural features for inhibitory activity. | Various Dragon descriptors. | benthamdirect.com |

| Anticancer (Cervical Cancer) | Development of a data-driven machine learning QSAR model with predictive capabilities. | Forward selection of molecular descriptors. | mdpi.com |

Role of 5 Butyluracil in Biochemical Research and Modified Nucleobase Studies

Impact on Pyrimidine (B1678525) Metabolism Research

The study of pyrimidine metabolism is crucial as it provides the necessary components for synthesizing DNA and RNA. aging-us.com Disruptions in this pathway are linked to several diseases, and its intermediates are bioactive molecules. aging-us.com Uracil (B121893) derivatives are central to this research; for instance, the well-known anticancer drug 5-fluorouracil (B62378) functions by being converted into an active drug via the pyrimidine biosynthesis pathway. aging-us.com

In this context, 5-Butyluracil serves as a research probe to explore the specificity and function of enzymes within the pyrimidine metabolic pathway. Scientists investigate how the bulky butyl group influences the interaction of the modified nucleobase with key enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in uracil catabolism. researchgate.net In some microbial systems, such as Pseudomonas, metabolites of uracil have been shown to regulate the synthesis of pyrimidine biosynthetic enzymes. mdpi.com Introducing a modified compound like this compound allows researchers to study these regulatory mechanisms, observing how the cell processes or rejects the unnatural nucleobase. These studies help to elucidate the substrate tolerance of metabolic enzymes and can inform the design of new drugs that target these pathways.

Studies of Nucleobase Modification Effects

Modifying natural nucleobases is a powerful strategy in chemical biology to alter the properties of DNA and RNA. Chemical modifications can enhance the stability of nucleic acids, improve their binding affinity to target sequences, and introduce novel functionalities. The 5-position of pyrimidines is a common target for such modifications because it allows for chemical alterations without disrupting the Watson-Crick base pairing essential for the double helix structure.

A significant frontier in synthetic biology is the expansion of the genetic code, which aims to incorporate non-canonical amino acids or nucleobases into proteins and nucleic acids. mugesh-iisc.inoregonstate.eduwhiterose.ac.uk This technology allows for the introduction of new chemical, physical, and biological properties into biological systems. mugesh-iisc.in The site-specific incorporation of unnatural amino acids or the use of modified nucleobases can dramatically increase the functional potential of proteins and peptides. frontiersin.org

While much of the research has focused on creating unnatural amino acids, the use of modified nucleobases like this compound is an emerging area. The goal is to create semi-synthetic organisms with expanded genetic alphabets. In this research, a hydrophobic and sterically significant group like the butyl moiety on a uracil base can be used to study how DNA polymerases and the transcriptional machinery recognize and process unnatural genetic information. These studies are fundamental to developing new forms of synthetic life and creating biopolymers with novel catalytic or material properties.

The stability and function of DNA and RNA are highly dependent on their sequence and structure. thoughtco.comtechnologynetworks.com Introducing modified nucleobases is a key research method for manipulating these properties. Modifications at the 5-position of pyrimidines, such as methylation (as seen in thymine), are known to increase the thermal stability of the DNA double helix compared to its uracil-containing counterpart.

Research has shown that adding substituents to the 5-position can significantly impact duplex stability. For example, attaching a uracil acetic acid substituent to the end of an oligonucleotide was found to increase its melting temperature by 4°C, indicating a stabilizing effect. nih.gov In research models, this compound is used to investigate how a non-polar, alkyl group affects nucleic acid properties such as:

Thermal Stability: The hydrophobic butyl group can influence base stacking interactions within the helix, potentially increasing the melting temperature (Tm) of DNA or RNA duplexes.

Nuclease Resistance: The bulky nature of the butyl group may provide steric hindrance, protecting the nucleic acid strand from degradation by exonucleases and endonucleases. nih.gov

Binding Affinity: Modifications can alter the binding affinity of oligonucleotides to their target mRNA or DNA sequences, which is critical for applications like antisense therapy.

These investigations are essential for designing modified oligonucleotides for therapeutic and diagnostic purposes, including siRNA, antisense oligonucleotides, and molecular probes.

Table 1: Investigated Effects of Nucleobase Modifications on DNA/RNA Properties

| Modification Type | Example Compound | Investigated Effect | Potential Application | Reference |

| Alkylation | 5-Methyluracil (Thymine) | Increased thermal stability of duplexes. | Enhancing activity in mRNA silencing. | |

| Halogenation | 5-Bromouracil | Studied for antiviral properties and effects on DNA structure. | Antiviral drug development. | mdpi.com |

| Side Chain Addition | 5'-Uracil Acetic Acid | Increased duplex melting temperature by 4°C. | Improving hybridization probe affinity. | nih.gov |

| Bulky Group Addition | This compound | Studied for effects on nuclease resistance and hydrophobicity. | Development of stable therapeutic oligonucleotides. | googleapis.com |

Interactions with Microbial Systems in Research Settings

5-substituted uracil derivatives are frequently screened for their biological activity against a wide range of pathogens. mdpi.com The pyrimidine ring is a key structural motif in many antimicrobial and antiviral drugs, as these agents can interfere with the pathogen's nucleic acid synthesis or metabolism.

In research settings, this compound is evaluated for its potential effects on various microbial systems. Studies on similar compounds have revealed potent biological activities. For instance, certain C-5-substituted diazenyl derivatives of uracil have demonstrated selective and powerful antileishmanial activity by targeting the uridine (B1682114) biosynthesis pathway in the parasite. acs.orgacs.org Other research has shown that different 5-substituted uracils can inhibit a variety of pathogens, including HIV-1, herpes viruses, and mycobacteria. mdpi.com

The research approach involves introducing this compound to microbial cultures and observing its impact on growth, replication, and metabolism. The hydrophobic butyl group may facilitate passage through microbial cell membranes, potentially enhancing its bioavailability and interaction with intracellular targets. These studies are crucial for the initial stages of drug discovery, helping to identify new lead compounds that could be developed into more effective treatments for infectious diseases.

Table 2: Research Findings on the Biological Activity of 5-Substituted Uracil Derivatives

| Derivative Class | Target Organism/System | Observed Effect in Research Models | Reference |

| 5-Diazenyl Uracils | Leishmania donovani | Potent and selective antileishmanial activity. | acs.orgacs.org |

| 5-Arylaminouracils | Mycobacterium tuberculosis | Inhibition of laboratory and multidrug-resistant strains. | mdpi.com |

| Various 5-Substituted Uracils | HIV-1, Herpes Viruses | Inhibition of viral replication. | mdpi.com |

| 5-Halogenated Uracils | Various Microorganisms | Investigated as potential anti-tumor, anti-bacterial, and anti-viral agents. | mdpi.com |

Advanced Analytical and Spectroscopic Methodologies in 5 Butyluracil Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Butyluracil. weebly.com It provides detailed information about the chemical environment of individual atoms within a molecule. weebly.com In the context of this compound, both ¹H and ¹³C NMR are utilized to confirm its molecular structure. For instance, in a study characterizing 5-t-butyluracil, ¹H NMR spectroscopy in deuterated methanol (B129727) (CD₃OD) showed a singlet at δ 7.11 ppm for the C6-H proton and a singlet at δ 1.27 ppm for the nine equivalent protons of the t-butyl group. nih.gov The corresponding ¹³C NMR spectrum displayed signals at δ 165.77 (CONH₂), 153.59 (CO), 137.41 (CH), 122.35 (olefinic C), 33.48 (t-butyl C), and 29.05 (t-butyl CH₃). nih.gov These spectral data are crucial for confirming the successful synthesis and structural integrity of the compound.

Chemical Shift Analysis for Probing Molecular Interactions

NMR chemical shift analysis is a sensitive method for investigating non-covalent interactions between molecules. nih.gov Changes in the chemical shifts of protons in this compound upon the addition of a potential binding partner can indicate the formation of a complex and provide insights into the binding mode. researchgate.net For example, the titration of N-butyluracil with a receptor molecule in dichloromethane-d2 (B32916) (CD₂Cl₂) resulted in a downfield shift of the C-H proton signal of the uracil (B121893) ring. researchgate.net This downfield shift, though small (Δδ ~ 0.1 ppm), is significant and can be used to calculate the association constant of the interaction, which was estimated to be 570 ± 100 M⁻¹ in one study. researchgate.net Such analyses are vital for understanding how this compound interacts with other molecules, which is fundamental to its potential applications.

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight of a compound and assessing its purity. pacificbiolabs.com In the analysis of this compound, MS provides a precise mass-to-charge ratio (m/z) of the molecular ion, which serves as a key identifier. For example, in the characterization of 5-t-butyluracil, positive ion atmospheric pressure chemical ionization (+APCI)/MS detected the protonated molecule [M+H]⁺ at an m/z of 169. nih.gov This technique is often coupled with liquid chromatography (LC-MS) to separate the compound from impurities before mass analysis, ensuring that the detected mass corresponds to the compound of interest. nih.govpacificbiolabs.com This combination is crucial for verifying the identity and purity of synthesized this compound. pacificbiolabs.com

| Technique | Ion Detected | m/z Value | Reference |

| (+)APCI/MS | [M+H]⁺ | 169 | nih.gov |

| (+)APCI/MS | [M+H]⁺ + CH₃OH | 201 | nih.gov |

Chromatographic Separations (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and quantification of this compound. scispace.comresearchgate.net HPLC methods are developed to achieve good separation of the target compound from starting materials, byproducts, and other impurities. researchgate.net For instance, in the purification of 5-t-butyluracil, HPLC was used to separate it from a reaction mixture, with a noted retention time of 8.23 minutes under specific column and mobile phase conditions. scispace.com The purity of the isolated compound can then be assessed by the presence of a single, sharp peak in the chromatogram. lcms.cz HPLC methods can be optimized for both analytical and preparative purposes, allowing for both the quantification of this compound in a sample and the isolation of larger quantities for further study. sielc.com

Optical Spectroscopy (UV-Vis, Fluorescence, Transient Absorption) for Photophysical Characterization

Optical spectroscopy techniques, including UV-Visible (UV-Vis) absorption, fluorescence, and transient absorption spectroscopy, are employed to characterize the photophysical properties of this compound and its derivatives. thieme-connect.comrsc.orgresearchgate.net These methods provide insights into how the molecule interacts with light, which is crucial for applications involving photoactivity.

Characterization of Photophysical Properties

UV-Vis spectroscopy is used to determine the wavelengths of light a molecule absorbs. nerc.ac.uktechnologynetworks.com The absorption spectrum of a this compound derivative would reveal its maximum absorption wavelength (λmax), which is a characteristic property. mdpi.com Fluorescence spectroscopy provides information about the emission of light from the molecule after it has absorbed light. researchgate.net This includes the emission maximum, fluorescence quantum yield (the efficiency of light emission), and fluorescence lifetime. diva-portal.org For example, while specific data for this compound is not detailed in the provided context, a study on related fluorescent compounds showed emission maxima that were red-shifted compared to their absorption maxima, indicating a Stokes shift. researchgate.net

Transient absorption spectroscopy is a pump-probe technique used to study the properties of short-lived excited states. edinst.commagnitudeinstruments.comuni-tuebingen.de This method can be used to investigate the dynamics of excited singlet and triplet states, as well as electron and energy transfer processes. edinst.com For a derivative of N-phenylphthalimidine, transient absorption spectroscopy revealed a triplet-triplet transition with a maximum at 440 nm and a lifetime of 11 µs. researchgate.net Such studies on this compound would be critical for understanding its photochemical reaction mechanisms.

Future Directions and Emerging Research Avenues for 5 Butyluracil

Development of Novel Synthetic Strategies for Enhanced Derivatization

Future research will concentrate on creating more efficient, versatile, and targeted methods for synthesizing novel 5-butyluracil derivatives. While classical methods often rely on the substitution of a halogen at the 5-position, such as in 5-bromouracil, emerging strategies aim to provide greater control and diversity in the final products. mdpi.com

Key areas of development include:

Late-Stage Functionalization: Developing reactions that allow for the modification of the butyl chain or other parts of the molecule after the core uracil (B121893) structure is assembled. This approach, including methods like late-state SuFEx derivatization, offers a powerful way to quickly generate a library of diverse compounds from a common intermediate. researchgate.net

Catalyst-Driven Reactions: Employing advanced catalytic systems, such as metal-free bromide-catalyzed C(sp²)‐H selenylation or copper-catalyzed decarboxylative reactions, can offer milder reaction conditions and improved functional group tolerance. researchgate.net This allows for the introduction of a wider array of chemical moieties that might be incompatible with harsher, traditional methods.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often by an order of magnitude, compared to conventional heating methods for reactions like the condensation of 5-bromouracil with amines. mdpi.com This high-speed synthesis is crucial for the rapid production and screening of new derivatives.

These advanced synthetic strategies will enable the creation of this compound analogues with precisely tuned properties, such as altered lipophilicity, hydrogen bonding capabilities, or the attachment of specific functional groups designed to interact with biological targets.

| Synthetic Strategy | Description | Potential Advantage for this compound | Source |

| Amine Condensation | Reaction of 5-bromouracil with various amines, often in a solvent like ethylene glycol or using the amine itself as the medium. | A foundational method to introduce nitrogen-containing functional groups. | mdpi.com |

| Microwave Irradiation | Application of microwave energy to accelerate chemical reactions, significantly reducing synthesis time. | Enables rapid library generation of this compound derivatives for high-throughput screening. | mdpi.com |

| Diversity-Oriented Synthesis | Strategies designed to produce a wide range of structurally diverse molecules from simple starting materials, avoiding protecting groups where possible. | Facilitates the creation of novel 5-sulfonyl-substituted uracils and other complex derivatives. | researchgate.net |

| Wittig Reaction | A reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to form an alkene. Used with 5-formyluracil to create derivatives. | Allows for the extension of the substituent at the 5-position with carbon-carbon double bonds. | acs.org |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of bioactive molecules. For this compound, these approaches can provide deep insights into its behavior at the atomic level, guiding the rational design of new derivatives with enhanced efficacy and specificity.

Future computational efforts will likely focus on:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives when interacting with biological targets like proteins or nucleic acids. This can reveal key binding modes, conformational changes, and the thermodynamic profiles of these interactions. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of this compound, such as its electrostatic potential and reactivity. This information is crucial for understanding its interaction mechanisms and for designing analogues with improved binding affinities.

Structure-Activity Relationship (SAR) Modeling: By combining experimental data with computational models, researchers can develop predictive SAR models. These models can identify the key structural features of this compound derivatives that are responsible for their biological activity, allowing for the targeted design of more potent compounds. nih.gov For instance, computational studies on other uracil analogues have been used to guide the design of inhibitors for specific protein domains, such as the Set-and-Ring (SRA) domain of UHRF1. nih.gov

These predictive models reduce the need for extensive, time-consuming, and expensive laboratory synthesis and screening, allowing researchers to focus on the most promising candidates. mdpi.comnih.gov

| Computational Technique | Application for this compound Research | Expected Outcome | Source |

| Molecular Docking | Predicting the preferred binding orientation of this compound derivatives to a target molecule. | Identification of potential biological targets and key binding interactions. | mdpi.com |

| Molecular Dynamics (MD) | Simulating the movement of the this compound-target complex over time. | Understanding the stability of the interaction and identifying conformational changes. | mdpi.com |

| Free-Energy Calculations | Quantifying the binding affinity between this compound derivatives and their targets. | Ranking potential drug candidates based on their predicted potency. | mdpi.com |

| Structure-Activity Relationship (SAR) | Correlating the chemical structure of derivatives with their biological activity to guide rational design. | A predictive model for designing optimized analogues with improved therapeutic potential. | nih.gov |

Exploration of New Biological Interaction Mechanisms and Pathways

While some biological activities of 5-substituted uracils are known, future research aims to uncover novel mechanisms of action and identify new therapeutic targets for this compound. The lipophilic nature of the butyl group may allow it to interact with biological systems in unique ways compared to other uracil derivatives.

Emerging research avenues include:

Enzyme Inhibition: Many 5-substituted uracils are designed as enzyme inhibitors. acs.org Future studies could investigate this compound as a potential inhibitor of enzymes involved in nucleotide metabolism, such as thymidylate synthetase, or other enzymes where a hydrophobic interaction could be beneficial for binding. acs.org The inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, has been observed for other complex molecules and represents a potential pathway to explore. mdpi.com

Antiviral and Antimicrobial Activity: Derivatives of 5-substituted uracils have shown potential as inhibitors of viruses like HIV and herpes, as well as against pathogens like Mycobacterium tuberculosis. mdpi.comkuleuven.be Research could explore the efficacy of this compound against a broader spectrum of viruses and bacteria, investigating its ability to disrupt viral replication or essential bacterial pathways.

Epigenetic Modulation: Uracil derivatives have been identified as binders to epigenetic targets like the SRA domain of UHRF1, which is involved in maintaining DNA methylation patterns. nih.gov The potential for this compound to modulate epigenetic mechanisms represents a promising frontier for cancer therapy and other diseases.

Cell Proliferation and Regeneration: Certain uracil derivatives, such as 1-butyl-6-methyluracil, have demonstrated the ability to stimulate lung cell proliferation in vitro. researchgate.net Investigating whether this compound possesses similar regenerative or cytotoxic properties could open up new therapeutic applications. researchgate.netnih.gov

By screening this compound against a wide range of biological targets and employing modern techniques like chemoproteomics, researchers can identify novel interaction partners and elucidate new biological pathways, expanding its potential therapeutic utility. mdpi.com

Integration with Synthetic Biology Frameworks for Functional Nucleic Acid Development

Synthetic biology offers a powerful platform for creating novel biomolecules and systems with programmed functions. Incorporating chemically modified bases like this compound into nucleic acids can bestow them with properties not found in nature.

Future research in this area will focus on:

Development of Modified Aptamers: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. nih.gov By using this compound triphosphate during the in vitro selection process (SELEX), it may be possible to generate aptamers with enhanced properties. The hydrophobic butyl group could facilitate stronger binding to protein targets through hydrophobic interactions or even allow the aptamer to anchor to cell membranes. nih.gov

Creation of Novel DNAzymes and Ribozymes: DNAzymes and ribozymes are nucleic acid enzymes that can catalyze specific chemical reactions. The incorporation of this compound could expand the catalytic repertoire of these molecules, potentially creating enzymes with novel activities or enhanced stability. mdpi.com

Enhanced Nuclease Resistance: A major challenge for nucleic acid-based therapeutics is their degradation by cellular nucleases. Modifications at the 5-position of pyrimidines can increase the stability of oligonucleotides. nih.govmdpi.com The bulky butyl group may provide steric hindrance that protects the phosphodiester backbone from enzymatic cleavage, prolonging the therapeutic effect of functional nucleic acids.

Stimuli-Responsive Nucleic Acid Systems: The hydrophobicity of the butyl group could be exploited to create nucleic acid structures that respond to changes in their environment, such as the presence of lipids or detergents. This could be used to engineer smart biomaterials or drug delivery systems based on functional nucleic acids. nih.gov

The integration of this compound into synthetic biology frameworks has the potential to generate a new class of functional nucleic acids with tailored properties for applications in diagnostics, therapeutics, and nanotechnology. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。